molecular formula C22H40F3NO4Si3 B12849855 Acetamide, N-[2-[3,5-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-2,2,2-trifluoro-N-(1-methylethyl)- CAS No. 40629-68-3

Acetamide, N-[2-[3,5-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-2,2,2-trifluoro-N-(1-methylethyl)-

Katalognummer: B12849855
CAS-Nummer: 40629-68-3
Molekulargewicht: 523.8 g/mol
InChI-Schlüssel: XVPLWDATQNALIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{3,5-Bis[(Trimethylsilyl)Oxy]Phenyl}-2-[(Trimethylsilyl)Oxy]Ethyl)-2,2,2-Trifluoro-N-Isopropylacetamide is a complex organic compound with the molecular formula C23H42F3NO4Si3. It is characterized by the presence of multiple trimethylsilyl groups and a trifluoroacetamide moiety, which contribute to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3,5-Bis[(Trimethylsilyl)Oxy]Phenyl}-2-[(Trimethylsilyl)Oxy]Ethyl)-2,2,2-Trifluoro-N-Isopropylacetamide typically involves the reaction of 3,5-bis(trimethylsilyloxy)phenyl derivatives with trifluoroacetic anhydride and isopropylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-{3,5-Bis[(Trimethylsilyl)Oxy]Phenyl}-2-[(Trimethylsilyl)Oxy]Ethyl)-2,2,2-Trifluoro-N-Isopropylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the trimethylsilyl groups .

Wissenschaftliche Forschungsanwendungen

N-(2-{3,5-Bis[(Trimethylsilyl)Oxy]Phenyl}-2-[(Trimethylsilyl)Oxy]Ethyl)-2,2,2-Trifluoro-N-Isopropylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of N-(2-{3,5-Bis[(Trimethylsilyl)Oxy]Phenyl}-2-[(Trimethylsilyl)Oxy]Ethyl)-2,2,2-Trifluoro-N-Isopropylacetamide involves its interaction with specific molecular targets. The trimethylsilyl groups enhance its lipophilicity, facilitating its penetration into biological membranes. The trifluoroacetamide moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-{3,5-Bis[(Trimethylsilyl)Oxy]Phenyl}-2-[(Trimethylsilyl)Oxy]Ethyl)-2,2,2-Trifluoro-N-Isopropylacetamide is unique due to its combination of trimethylsilyl and trifluoroacetamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

40629-68-3

Molekularformel

C22H40F3NO4Si3

Molekulargewicht

523.8 g/mol

IUPAC-Name

N-[2-[3,5-bis(trimethylsilyloxy)phenyl]-2-trimethylsilyloxyethyl]-2,2,2-trifluoro-N-propan-2-ylacetamide

InChI

InChI=1S/C22H40F3NO4Si3/c1-16(2)26(21(27)22(23,24)25)15-20(30-33(9,10)11)17-12-18(28-31(3,4)5)14-19(13-17)29-32(6,7)8/h12-14,16,20H,15H2,1-11H3

InChI-Schlüssel

XVPLWDATQNALIO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(CC(C1=CC(=CC(=C1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.